molecular formula C14H16N2OS B4413417 2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

Cat. No.: B4413417
M. Wt: 260.36 g/mol
InChI Key: GXTLFEGBVINSBL-UHFFFAOYSA-N
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Description

2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is a complex organic compound characterized by its unique structure, which includes a thiazine ring fused to a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzimidazole derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-14(2,3)11-8-12(17)16-10-7-5-4-6-9(10)15-13(16)18-11/h4-8,12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTLFEGBVINSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(N2C3=CC=CC=C3N=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 2
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 3
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 4
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 5
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 6
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

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